N-undecyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Overview
Description
N-undecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring. The compound has a molecular formula of C21H33N3S and a molecular weight of 359.572 Da
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-undecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine typically involves the reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst
Industrial Production Methods
While specific industrial production methods for N-undecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-undecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the undecyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and aryl halides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various alkylated or arylated derivatives.
Scientific Research Applications
N-undecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with activity against various cancer cell lines.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Biology: The compound can be used as a probe to study biological processes involving thienopyrimidine derivatives.
Mechanism of Action
The mechanism of action of N-undecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cancer cell proliferation . It can bind to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro 1benzothieno[2,3-d]pyrimidin-4(1H)-one
- 7-Methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4[3H]-one
- 3-(1H-tetrazol-5-ylmethyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidine
Uniqueness
N-undecyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its undecyl side chain, which imparts distinct physicochemical properties and enhances its biological activity. This structural feature differentiates it from other thienopyrimidine derivatives and contributes to its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C21H33N3S |
---|---|
Molecular Weight |
359.6 g/mol |
IUPAC Name |
N-undecyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H33N3S/c1-2-3-4-5-6-7-8-9-12-15-22-20-19-17-13-10-11-14-18(17)25-21(19)24-16-23-20/h16H,2-15H2,1H3,(H,22,23,24) |
InChI Key |
AVABGNPYDJWAGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC1=C2C3=C(CCCC3)SC2=NC=N1 |
Origin of Product |
United States |
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